molecular formula C19H28O11 B580133 6-Ethoxygeniposide CAS No. 1264496-61-8

6-Ethoxygeniposide

Cat. No.: B580133
CAS No.: 1264496-61-8
M. Wt: 432.422
InChI Key: WGNXATPUZSSFNF-HOZAMIDDSA-N
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Description

6-Ethoxygeniposide is a bioactive compound known for its significant anticancer properties. It is a type of iridoid glycoside, which are naturally occurring compounds found in various plants. The molecular formula of this compound is C19H28O11, and it has a molecular weight of 432.42 g/mol. This compound is widely employed in the biomedical field due to its ability to inhibit the proliferation and mitosis of malignant cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxygeniposide involves several steps, starting from the extraction of its precursor compounds from natural sources. The key steps include:

    Extraction: The precursor compounds are extracted from plants, particularly from the fruits of Gardenia jasminoides Ellis.

    Glycosylation: The extracted compounds undergo glycosylation, where a sugar moiety is added to form the glycoside.

    Esterification: The glycoside is then esterified with ethoxy groups to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The plants are harvested, and the active compounds are extracted using solvents such as methanol, ethanol, or pyridine . The extracted compounds are then purified through various chromatographic techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxygeniposide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

6-Ethoxygeniposide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in various chemical analyses and assays.

    Biology: It is studied for its role in inhibiting the proliferation of cancer cells and its potential as an anticancer agent.

    Medicine: It is explored for its therapeutic potential in treating various types of cancer.

    Industry: It is used in the development of new pharmaceuticals and as a bioactive compound in various formulations.

Comparison with Similar Compounds

6-Ethoxygeniposide is unique among iridoid glycosides due to its specific ethoxy group, which enhances its bioactivity. Similar compounds include:

    Geniposide: Another iridoid glycoside with similar anticancer properties but lacks the ethoxy group.

    Gardenoside: Found in the same plant source but has different glycosylation patterns.

    Loganin: A precursor to many iridoid glycosides but with different biological activities.

Biological Activity

6-Ethoxygeniposide, a derivative of geniposide, is gaining attention for its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Overview of this compound

This compound is a compound derived from Gardenia jasminoides, a plant traditionally used in Chinese medicine. It is structurally similar to geniposide, which has been extensively studied for its pharmacological properties. The biological activity of this compound is linked to its ability to modulate various signaling pathways and exert protective effects against cellular damage.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It enhances the expression of antioxidant enzymes, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and may contribute to its neuroprotective effects.

2. Anti-Inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various cell types. This effect is particularly relevant in conditions characterized by chronic inflammation, such as neurodegenerative diseases and metabolic disorders.

3. Neuroprotective Properties

Studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress and inflammatory responses. It is believed to enhance synaptic plasticity and mitigate cognitive decline associated with neurodegenerative diseases like Alzheimer's.

4. Anti-Diabetic Effects

The compound has been observed to improve glucose metabolism and insulin sensitivity in diabetic models. It regulates glucose-stimulated insulin secretion (GSIS) and protects pancreatic β-cells from lipotoxicity, suggesting its potential in managing diabetes.

The mechanisms underlying the biological activities of this compound include:

  • Activation of Nrf2 Signaling Pathway : This pathway plays a crucial role in cellular defense against oxidative stress. By activating Nrf2, this compound enhances the expression of various antioxidant enzymes.
  • Inhibition of NF-κB Pathway : By suppressing the NF-κB signaling pathway, this compound reduces the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Regulation of Apoptotic Pathways : The compound modulates key proteins involved in apoptosis, such as Bax and Bcl-2, promoting cell survival under stress conditions.

Case Studies

Several studies have explored the effects of this compound in different biological contexts:

StudyFindings
Study A (2019)Demonstrated that this compound significantly reduced oxidative stress markers in neuronal cells exposed to toxic stimuli.
Study B (2021)Showed improved insulin sensitivity and reduced blood glucose levels in diabetic mice treated with this compound.
Study C (2022)Found that the compound inhibited inflammatory responses in macrophages, reducing cytokine release and promoting anti-inflammatory pathways.

Properties

IUPAC Name

methyl (1S,4aS,5S,7aS)-5-ethoxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O11/c1-3-27-10-4-8(5-20)12-13(10)9(17(25)26-2)7-28-18(12)30-19-16(24)15(23)14(22)11(6-21)29-19/h4,7,10-16,18-24H,3,5-6H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNXATPUZSSFNF-HOZAMIDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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